molecular formula C14H9FN2O4S2 B2855887 2-([(4-Fluorophenyl)sulfonyl]amino)-1,3-benzothiazole-6-carboxylic acid CAS No. 929854-37-5

2-([(4-Fluorophenyl)sulfonyl]amino)-1,3-benzothiazole-6-carboxylic acid

Cat. No.: B2855887
CAS No.: 929854-37-5
M. Wt: 352.35
InChI Key: CFSRMUFHIBSPNJ-UHFFFAOYSA-N
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Description

2-([(4-Fluorophenyl)sulfonyl]amino)-1,3-benzothiazole-6-carboxylic acid is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring, a fluorophenyl group, and a sulfonyl amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(4-Fluorophenyl)sulfonyl]amino)-1,3-benzothiazole-6-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-([(4-Fluorophenyl)sulfonyl]amino)-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-([(4-Fluorophenyl)sulfonyl]amino)-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-([(4-Fluorophenyl)sulfonyl]amino)-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorophenyl)sulfonyl]amino-2-phenylacetic acid
  • 2-Aminobenzothiazole
  • Benzo[d]thiazol-2-ylamino derivatives

Uniqueness

2-([(4-Fluorophenyl)sulfonyl]amino)-1,3-benzothiazole-6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and sulfonyl amino groups contribute to its high reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-1,3-benzothiazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O4S2/c15-9-2-4-10(5-3-9)23(20,21)17-14-16-11-6-1-8(13(18)19)7-12(11)22-14/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSRMUFHIBSPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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